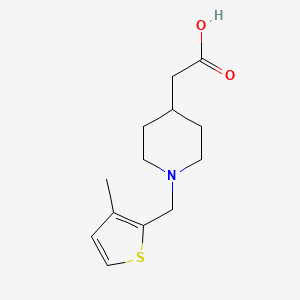
2-(1-((3-Methylthiophen-2-yl)methyl)piperidin-4-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-((3-Methylthiophen-2-yl)methyl)piperidin-4-yl)acetic acid is a complex organic compound that features a piperidine ring substituted with a methylthiophene moiety and an acetic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((3-Methylthiophen-2-yl)methyl)piperidin-4-yl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the alkylation of piperidine with a 3-methylthiophene derivative, followed by the introduction of the acetic acid moiety through carboxylation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
2-(1-((3-Methylthiophen-2-yl)methyl)piperidin-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methylthiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the piperidine ring or the thiophene moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can yield sulfoxides or sulfones, while reduction can lead to the formation of piperidine derivatives with altered functional groups.
科学的研究の応用
2-(1-((3-Methylthiophen-2-yl)methyl)piperidin-4-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of 2-(1-((3-Methylthiophen-2-yl)methyl)piperidin-4-yl)acetic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and thiophene moiety play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride: Used as a semi-flexible linker in PROTAC development.
2-(2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)-1H-imidazol-1-yl)acetic acid: Utilized as a rigid linker in targeted protein degradation.
Uniqueness
2-(1-((3-Methylthiophen-2-yl)methyl)piperidin-4-yl)acetic acid is unique due to the presence of the methylthiophene moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are advantageous.
特性
分子式 |
C13H19NO2S |
|---|---|
分子量 |
253.36 g/mol |
IUPAC名 |
2-[1-[(3-methylthiophen-2-yl)methyl]piperidin-4-yl]acetic acid |
InChI |
InChI=1S/C13H19NO2S/c1-10-4-7-17-12(10)9-14-5-2-11(3-6-14)8-13(15)16/h4,7,11H,2-3,5-6,8-9H2,1H3,(H,15,16) |
InChIキー |
DDVOYUREAAXRPD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC=C1)CN2CCC(CC2)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Rel-(4aR,7aR)-4a-(trifluoromethyl)octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide](/img/structure/B13344102.png)



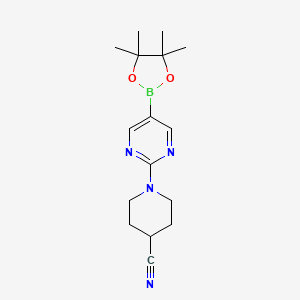

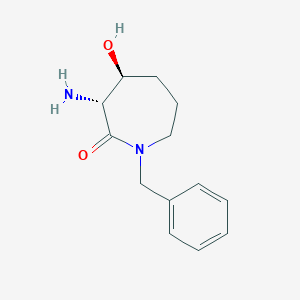

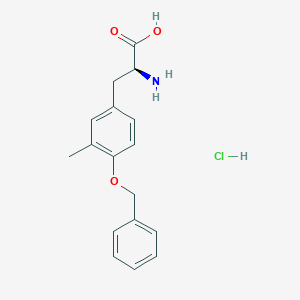
![Benzyl 4-amino-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13344160.png)
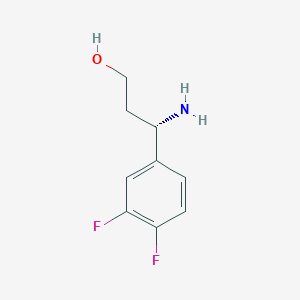
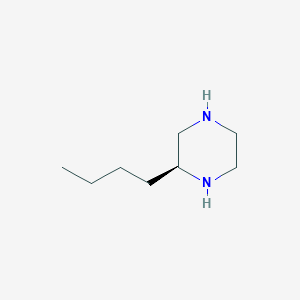
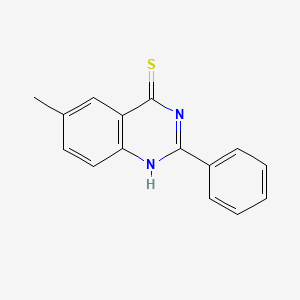
![1-Oxa-9-azadispiro[2.2.56.23]tridecane](/img/structure/B13344183.png)
